1-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-piperidinecarboxamide
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Overview
Description
1-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-piperidinecarboxamide is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a bromophenyl group, a furochromene core, and a piperidinecarboxamide moiety
Preparation Methods
The synthesis of 1-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-piperidinecarboxamide involves several steps:
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Synthesis of the Furochromene Core: : The furochromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as 4-bromophenyl derivatives and methyl ketones. The reaction typically requires a catalyst and specific reaction conditions, such as elevated temperatures and inert atmospheres .
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Introduction of the Piperidinecarboxamide Moiety: : The piperidinecarboxamide group is introduced through an acylation reaction. This step involves the reaction of the furochromene intermediate with piperidine and an acylating agent, such as acetyl chloride, under controlled conditions .
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Purification and Characterization: : The final compound is purified using techniques such as column chromatography and recrystallization. Characterization is performed using spectroscopic methods like NMR and IR spectroscopy to confirm the structure and purity of the compound .
Chemical Reactions Analysis
1-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-piperidinecarboxamide undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the furochromene core, leading to the formation of oxidized derivatives .
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the carbonyl groups present in the compound .
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Substitution: : The bromophenyl group in the compound can undergo substitution reactions with nucleophiles. Common reagents for these reactions include sodium azide or thiols, leading to the formation of substituted derivatives .
Scientific Research Applications
1-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-piperidinecarboxamide has several scientific research applications:
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Medicinal Chemistry: : The compound has shown potential as a lead compound for the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for anti-inflammatory, anticancer, and antimicrobial agents .
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Materials Science: : The compound’s structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
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Biological Studies: : The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 1-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-piperidinecarboxamide involves its interaction with specific molecular targets:
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Molecular Targets: : The compound interacts with enzymes and receptors involved in inflammatory pathways, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB). These interactions lead to the inhibition of inflammatory mediators.
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Pathways Involved: : The compound modulates signaling pathways related to cell proliferation and apoptosis, making it a potential anticancer agent. It also affects neurotransmitter systems, which could be relevant for its use in neurological disorders.
Comparison with Similar Compounds
1-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-piperidinecarboxamide can be compared with other similar compounds:
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Similar Compounds: : Compounds such as 4-(4-bromophenyl)-5-methyl-1H-pyrazole and 3-(4-bromophenyl)-5-methylisoxazole share structural similarities with the target compound.
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Uniqueness: : The presence of the furochromene core and the piperidinecarboxamide moiety distinguishes it from other compounds
Properties
Molecular Formula |
C26H23BrN2O5 |
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Molecular Weight |
523.4 g/mol |
IUPAC Name |
1-[2-[3-(4-bromophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H23BrN2O5/c1-14-18-10-20-21(15-2-4-17(27)5-3-15)13-33-22(20)12-23(18)34-26(32)19(14)11-24(30)29-8-6-16(7-9-29)25(28)31/h2-5,10,12-13,16H,6-9,11H2,1H3,(H2,28,31) |
InChI Key |
LDJJZCNSTOTKBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)CC(=O)N5CCC(CC5)C(=O)N |
Origin of Product |
United States |
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